molecular formula C10H5F4N B6158805 4-fluoro-8-(trifluoromethyl)quinoline CAS No. 1473422-60-4

4-fluoro-8-(trifluoromethyl)quinoline

Cat. No.: B6158805
CAS No.: 1473422-60-4
M. Wt: 215.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-8-(trifluoromethyl)quinoline (CAS 1473422-60-4) is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly for the synthesis of more complex molecules with potential biological activity. Its molecular formula is C 10 H 5 F 4 N and it has a molecular weight of 215.15 . The strategic incorporation of both fluorine and trifluoromethyl (CF 3 ) groups is a common tactic in modern drug design. Fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins . The quinoline core structure is a privileged scaffold in pharmacology, found in a wide range of bioactive molecules . Notably, fluoroquinolones, a class of antibiotics related to this scaffold, function by dually targeting two essential bacterial enzymes, DNA gyrase and topoisomerase IV . They inhibit these enzymes by stabilizing DNA-enzyme complexes, which blocks DNA replication and leads to bacterial cell death . Researchers can utilize this compound as a key intermediate in developing new therapeutic agents. Fluorinated quinolines are explored in various areas, including the development of macrocyclic peptide drugs and anticancer agents . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1473422-60-4

Molecular Formula

C10H5F4N

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, which involves cyclizing β-keto esters with anilines, has been adapted for trifluoromethyl-substituted quinolines. Starting with o-trifluoromethylaniline, condensation with ethyl ethoxymethylene malonate under acidic conditions yields ethyl 3-(o-trifluoromethylanilino)propenoate. Cyclization in polyphosphoric acid (PPA) at 120–140°C produces 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate. Subsequent decarboxylation and chlorination with phosphorus oxychloride (POCl₃) yield 4-chloro-8-(trifluoromethyl)quinoline, which serves as a precursor for fluorination.

Key Reaction Conditions:

  • Solvent: PPA (neat)

  • Temperature: 120–140°C

  • Yield: 70–80% for cyclization step

Skraup Synthesis

The Skraup reaction, employing glycerol and sulfuric acid, is less commonly used for electron-deficient quinolines due to side reactions. However, modifications using o-trifluoromethylaniline and acrylic acid in the presence of iodine as an oxidizing agent have been reported. The reaction proceeds via formation of 1,2-dihydroquinoline, which is oxidized to the aromatic system. Fluorine at position 4 is introduced post-cyclization via directed lithiation and electrophilic fluorination.

Limitations:

  • Low regiocontrol for fluorine introduction.

  • Competing side reactions due to the strong electron-withdrawing effect of the trifluoromethyl group.

Halogenation and Fluorination Methodologies

Direct Fluorination via Halogen Exchange

4-Chloro-8-(trifluoromethyl)quinoline, synthesized via Gould-Jacobs cyclization, undergoes halogen exchange with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C. This nucleophilic aromatic substitution (SNAr) is facilitated by the electron-deficient quinoline ring, yielding this compound.

Reaction Parameters:

ParameterValue
Substrate4-Chloro-8-(trifluoromethyl)quinoline
Fluoride SourceKF (3 eq)
SolventDMF
Temperature150°C
Reaction Time24–48 hours
Yield50–60%

Challenges:

  • Prolonged reaction times due to low reactivity of the chloroquinoline.

  • Competing decomposition at elevated temperatures.

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination at position 4. Using 8-(trifluoromethyl)quinoline as the substrate, fluorination occurs regioselectively at the para position relative to the pyridine nitrogen. This method avoids the need for pre-chlorination but requires careful optimization of Lewis acid catalysts (e.g., BF₃·OEt₂).

Optimized Conditions:

  • Catalyst: BF₃·OEt₂ (0.2 eq)

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Yield: 40–50%

One-Pot Synthesis Approaches

Recent advances emphasize streamlined processes to minimize intermediate isolation. A patent-pending method (US6500955B1) describes a one-pot synthesis of trifluoromethyl-substituted quinolines by condensing halo-quinolines with α-picolyl derivatives. While originally developed for [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, this approach is adaptable to this compound by substituting the halo-quinoline precursor.

Procedure Overview:

  • Condensation: 4-Fluoro-6-bromoquinoline reacts with 2-pyridylacetonitrile in the presence of potassium tert-butoxide (t-BuOK) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Oxidation: In situ oxidation of the intermediate acetonitrile derivative with hydrogen peroxide (H₂O₂) and acetic acid yields the final product.

Advantages:

  • Eliminates intermediate purification steps.

  • Scalable to industrial production.

Post-Synthetic Functionalization

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable further diversification of this compound. Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at position 2 or 3, though the fluorine at position 4 remains intact due to its strong C–F bond.

Example Reaction:
This compound+PhB(OH)2Pd(PPh3)4,Na2CO32-Phenyl-4-fluoro-8-(trifluoromethyl)quinoline\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-Phenyl-4-fluoro-8-(trifluoromethyl)quinoline}

Yield: 65–75%

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing this compound:

MethodStarting MaterialKey Reagents/ConditionsYieldScalability
Gould-Jacobs + SNAro-TrifluoromethylanilinePPA, POCl₃, KF/DMF50–60%High
Skraup + Fluorinationo-TrifluoromethylanilineH₂SO₄, glycerol, Selectfluor®40–50%Moderate
One-Pot Synthesis4-Fluoro-6-bromoquinolinet-BuOK, TBAB, H₂O₂60–70%High

Chemical Reactions Analysis

4-Fluoro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-fluoro-8-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, the compound can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Findings :

  • Position 8 Trifluoromethyl Group: The -CF₃ group at position 8 is consistently associated with improved biological activity, particularly in antimicrobial and anticancer contexts .
  • Position 4 Substituents: The substituent at position 4 significantly influences target selectivity. Fluorine or chlorine at this position enhances electronic effects, whereas amino or carboxylic acid groups introduce hydrogen-bonding capabilities, broadening interaction with biological targets .

Physical Properties and Polymorphism

The trifluoromethyl group’s steric and electronic effects can influence crystallinity and solubility. For instance:

  • 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline exists in two polymorphic forms (monoclinic and orthorhombic), with the orthorhombic form being more stable. Solvent polarity during crystallization (e.g., THF vs. methanol) dictates the polymorphic outcome, impacting dissolution rates and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-8-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves halogenation and trifluoromethylation. For example, fluorination at the 4-position can be achieved via Sandmeyer or Balz-Schiemann reactions, while the trifluoromethyl group at position 8 is introduced using CF₃Cu or CF₃SiMe₃ under palladium catalysis. Reaction optimization includes temperature control (e.g., 80–120°C for trifluoromethylation) and solvent selection (e.g., DMF or THF) to minimize side products .
  • Key Data : Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometric ratios of fluorinating agents and using inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves aromatic proton splitting patterns and CF₃ group signals (δ ~120 ppm for ¹³C).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 230.05) .
  • X-ray Crystallography : Single-crystal analysis verifies substituent positions and bond angles, with SHELXL refinement (R-factor < 0.05) .

Q. How is the preliminary biological activity of this compound assessed in antimicrobial studies?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Fluorinated quinolines disrupt DNA gyrase, with IC₅₀ values compared to ciprofloxacin .
  • Enzyme Inhibition : Fluorescence-based assays quantify inhibition of topoisomerase IV or cytochrome P450 isoforms .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodology :

  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
  • Disorder in CF₃ Groups : Apply restraints (DFIX, SIMU) to thermal parameters and optimize data collection at low temperatures (100 K) .

Q. How do substituent positions (e.g., fluoro vs. trifluoromethyl) influence structure-activity relationships (SAR) in enzyme inhibition?

  • Methodology :

  • Comparative SAR : Synthesize analogs (e.g., 4-Cl-8-CF₃ or 6-F-8-CF₃ derivatives) and test against target enzymes (e.g., kinases). The 4-F substituent enhances electronegativity, improving binding to hydrophobic pockets (ΔG = -9.2 kcal/mol vs. -7.8 for 4-Cl) .
  • Table: Substituent Effects on IC₅₀
Substituent CombinationTarget EnzymeIC₅₀ (µM)
4-F, 8-CF₃DNA Gyrase0.45
4-Cl, 8-CF₃DNA Gyrase1.20
4-F, 8-BrTopoisomerase3.80

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodology :

  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in liver microsomes to explain potency drops (e.g., t₁/₂ < 30 min in human microsomes) .

Q. What computational approaches predict the binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., in EGFR kinase). The CF₃ group shows hydrophobic contacts with Leu788 and Val726 .
  • DFT Calculations : B3LYP/6-31G* basis sets calculate electrostatic potential surfaces, highlighting nucleophilic regions at the quinoline N-atom .

Q. How does the compound’s reactivity compare to halogenated analogs (e.g., bromo or iodo derivatives) under catalytic conditions?

  • Methodology :

  • Cross-Coupling Screening : Compare Suzuki-Miyaura reactions with aryl boronic acids. The 4-F-8-CF₃ derivative shows lower reactivity (yield: 55%) than 4-Br-8-CF₃ (yield: 85%) due to weaker C–F bond activation .
  • Table: Reactivity in Pd-Catalyzed Coupling
SubstituentCatalyst SystemYield (%)
4-F, 8-CF₃Pd(PPh₃)₄55
4-Br, 8-CF₃Pd(OAc)₂/XPhos85

Q. What advanced spectroscopic methods elucidate intermolecular interactions in solid-state formulations?

  • Methodology :

  • Solid-State NMR : ¹⁹F MAS-NMR at 500 MHz resolves CF₃ group dynamics (T₁ relaxation ~2.5 s).
  • Raman Spectroscopy : Peaks at 1350 cm⁻¹ (C–F stretch) and 1600 cm⁻¹ (quinoline ring) indicate crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.